molecular formula C21H22N6O4 B2932737 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 878452-59-6

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2932737
CAS No.: 878452-59-6
M. Wt: 422.445
InChI Key: OUBCAWJRVGHHEG-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative features a 3-methyl group at position 3, a 2-hydroxy-3-phenoxypropyl chain at position 7, and an 8-((pyridin-3-ylmethyl)amino) substituent.

Properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-26-18-17(19(29)25-21(26)30)27(12-15(28)13-31-16-7-3-2-4-8-16)20(24-18)23-11-14-6-5-9-22-10-14/h2-10,15,28H,11-13H2,1H3,(H,23,24)(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBCAWJRVGHHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CN=CC=C3)CC(COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione, also known by its chemical name or CAS number (716335-08-9), has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N7O4, with a molecular weight of 435.4359 g/mol. The structure features a purine core substituted with various functional groups that are crucial for its biological activity.

PropertyValue
Molecular FormulaC21H21N7O4
Molecular Weight435.4359 g/mol
CAS Number716335-08-9

The compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cellular signaling pathways. For instance, it has been indicated to inhibit RET kinase activity, which is significant in cancer therapy due to RET's role in tumorigenesis.

Biological Activity and Therapeutic Applications

  • Antitumor Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
  • Anti-inflammatory Properties : The compound has been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies have indicated that the compound may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

  • Inhibition of RET Kinase : A study demonstrated that a related compound effectively inhibited RET kinase, leading to reduced proliferation in RET-positive cancers .
  • Cytotoxicity Assays : In vitro assays revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a class of purine-2,6-diones modified at positions 7 and 7. Key analogs from the evidence include:

Compound Name Position 7 Substituent Position 8 Substituent Key Structural Features
Target Compound 2-Hydroxy-3-phenoxypropyl (Pyridin-3-ylmethyl)amino Pyridine ring for enhanced hydrogen bonding; phenoxy group for lipophilicity
8-[(2-Hydroxyethyl)amino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione 2-Hydroxy-3-(4-methoxyphenoxy)propyl 2-Hydroxyethylamino Methoxy group increases electron density; shorter hydroxyethyl chain reduces steric bulk
7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6-dione 2-Hydroxy-3-phenoxypropyl Pyrrolidinyl Cyclic amine improves solubility; lacks aromaticity at position 8
8-[(3-Hydroxypropyl)amino]-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6-dione 2-Phenoxyethyl 3-Hydroxypropylamino Shorter alkyl chain at position 7; linear hydroxypropyl enhances hydrophilicity

Physicochemical and Spectroscopic Differences

  • Solubility: The 4-methoxyphenoxypropyl analog exhibits higher solubility in polar solvents due to the methoxy group’s electron-donating effects, whereas the target compound’s unsubstituted phenoxy group may reduce aqueous solubility.
  • NMR Trends : While direct NMR data for the target compound are unavailable, analogs like 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1-methoxymethyl-5-methylpyrimidin-2,4-dione show downfield shifts for hydroxyl protons (δ ~4.62 ppm) and methoxy groups (δ ~3.17 ppm), suggesting similar deshielding effects in the target’s hydroxypropyl and pyridine motifs.

Hypothetical Pharmacological Implications

  • Kinase Inhibition: The pyridine ring in the target compound may mimic adenine in ATP-binding pockets, a feature absent in non-aromatic analogs like and .
  • Metabolic Stability: The 3-hydroxypropylamino group in could undergo oxidation more readily than the pyridinylmethylamino group, which is stabilized by resonance.
  • Selectivity: The methoxyphenoxypropyl chain in might enhance selectivity for specific adenosine receptors due to its bulkier substituent compared to the target’s phenoxy group.

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